3-Amino-2-methylacrylaldehyde
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Overview
Description
3-Amino-2-methylacrylaldehyde is an organic compound with the molecular formula C4H7NO. It is a derivative of acrolein, featuring an amino group and a methyl group attached to the acrylaldehyde structure. This compound is known for its reactivity due to the presence of both an aldehyde and an amino group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methylacrylaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methylpropenal with an oxidizing agent to introduce the aldehyde functionality. Another method includes the condensation of 3-amino-2-methylpropanoic acid with a dehydrating agent to form the desired acrylaldehyde structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 3-amino-2-methylpropene. This process typically uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: 3-Amino-2-methylacrylic acid.
Reduction: 3-Amino-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-methylacrylaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-methylacrylaldehyde involves its reactivity as both an aldehyde and an amine. The aldehyde group can undergo nucleophilic addition reactions, while the amino group can participate in nucleophilic substitution and condensation reactions. These properties make it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylpropanoic acid: Similar structure but lacks the aldehyde group.
3-Amino-2-methylpropanol: Similar structure but has an alcohol group instead of an aldehyde.
3-Amino-2-methylacrylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness
3-Amino-2-methylacrylaldehyde is unique due to the presence of both an aldehyde and an amino group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
(E)-3-amino-2-methylprop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZAAXHZEMTBOV-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N)/C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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